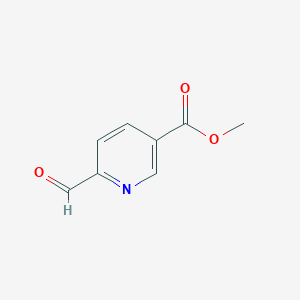

Methyl 6-formylnicotinate

Description

Overview of Methyl 6-formylnicotinate as a Crucial Scaffold in Organic Synthesis

The significance of this compound in organic synthesis stems directly from its distinct functional groups. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilic character of the formyl group, making it highly susceptible to nucleophilic attack. vulcanchem.comvulcanchem.com This reactivity allows the formyl group to act as a chemical "handle," enabling its participation in a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations and nucleophilic additions. vulcanchem.com

This reactivity makes this compound a key precursor for the synthesis of fused pyridine systems. vulcanchem.com For instance, through condensation reactions with reagents like hydrazines or hydroxylamines, it can be converted into bicyclic heterocyclic scaffolds such as pyrazolo[3,4-b]pyridines and isoxazolo[4,5-b]pyridines. vulcanchem.com These structural motifs are prevalent in compounds explored as potential kinase inhibitors. vulcanchem.com

Furthermore, the compound is an effective component in multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. A notable example is its use in the Povarov reaction, an aza-Diels-Alder reaction, to synthesize substituted tetrahydroquinolines. niscpr.res.in In a documented procedure, this compound reacts with an aniline (B41778) derivative and a dienophile in the presence of a catalyst to form these intricate polycyclic structures, which are recognized for their biological activities. niscpr.res.in

The synthesis of this compound itself typically begins with precursors like Methyl 6-methylnicotinate. chemsrc.comchemicalbook.com A common and high-yielding synthetic route involves the oxidation of the corresponding alcohol, Methyl 6-(hydroxymethyl)nicotinate, using an oxidizing agent such as manganese(IV) oxide in a solvent like dichloromethane. vulcanchem.com

Academic Significance and Current Research Trajectories

The academic importance of this compound is intrinsically linked to its role as a versatile intermediate in medicinal chemistry and drug discovery. sigmaaldrich.comchemscene.com Its ability to serve as a starting point for complex heterocyclic systems makes it a valuable tool for researchers developing novel therapeutic agents. vulcanchem.com The tetrahydroquinoline derivatives synthesized using this compound have been noted for various biological activities and applications as antioxidants and pesticides. niscpr.res.in

Current research continues to leverage the reactivity of this compound. For example, it is a known precursor in the synthesis of compounds used in the investigation of treatments for CNS disorders. chemicalbook.com Structural analogs, such as other formylnicotinates, are being actively studied for their potential to interact with biological targets like kinases. vulcanchem.com

Future research directions, inspired by studies on analogous compounds, are likely to focus on several key areas. These include the development of more efficient, scalable, one-pot synthesis methods to improve its accessibility. vulcanchem.com Additionally, a significant trajectory involves its use in derivatization studies to generate large libraries of related compounds, such as Schiff bases or hydrazones. vulcanchem.com These libraries can then be subjected to high-throughput biological screening to identify new lead compounds for pharmaceutical development. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | sigmaaldrich.comlookchem.comsynblock.comscbt.com |

| Molecular Weight | 165.15 g/mol | sigmaaldrich.comlookchem.comsynblock.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 115-116.7 °C | lookchem.comchemicalbook.com |

| Boiling Point | 273 °C | lookchem.comchemicalbook.com |

| Density | 1.249 g/cm³ | lookchem.comchemicalbook.com |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | lookchem.comchemicalbook.com |

| SMILES String | COC(=O)c1ccc(C=O)nc1 | sigmaaldrich.com |

| InChI Key | BZOWIADSJYMJJJ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOWIADSJYMJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342968 | |

| Record name | Methyl 6-formylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10165-86-3 | |

| Record name | Methyl 6-formylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-formylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 6 Formylnicotinate and Its Analogs

Established Synthetic Routes to Methyl 6-formylnicotinate

The traditional synthesis of this compound relies on the modification of readily available methyl nicotinate (B505614) derivatives. These methods typically involve oxidation reactions or multi-step reduction-oxidation sequences.

Oxidation Reactions of Methyl Nicotinate Derivatives

Direct oxidation of a methyl or hydroxymethyl group at the C6 position of the methyl nicotinate scaffold is a common and direct approach to introduce the required formyl group.

One of the well-established methods for the synthesis of this compound is the direct oxidation of its precursor, Methyl 6-methylnicotinate. Selenium dioxide (SeO₂) is a classical reagent employed for the selective oxidation of activated methyl groups, such as those adjacent to a pyridine (B92270) ring. researchgate.net The reaction is typically performed by heating Methyl 6-methylnicotinate with selenium dioxide in a suitable solvent like 1,4-dioxane. cell.com This process selectively converts the methyl group to an aldehyde, yielding the desired product. cell.com While effective, the use of selenium dioxide is often approached with caution due to the toxicity of selenium compounds. osti.gov

Table 1: Synthesis of this compound via Oxidation of Methyl 6-methylnicotinate

| Starting Material | Reagent | Solvent | Temperature | Product |

| Methyl 6-methylnicotinate | Selenium dioxide | 1,4-dioxane | 85°C | This compound |

An alternative and highly efficient route involves the oxidation of Methyl 6-(hydroxymethyl)nicotinate. This intermediate alcohol can be readily oxidized to the corresponding aldehyde using a variety of oxidizing agents. Manganese dioxide (MnO₂) is a particularly effective and mild reagent for this transformation, often used for oxidizing allylic and benzylic-type alcohols. researchgate.net The reaction of Methyl 6-(hydroxymethyl)nicotinate with a stoichiometric excess of manganese dioxide in a chlorinated solvent such as dichloromethane at room temperature provides this compound in excellent yield. researchgate.net This method is often preferred due to its high efficiency and the relative ease of product purification, as the inorganic manganese byproducts can be removed by simple filtration. researchgate.net

Table 2: Synthesis of this compound via Oxidation of Methyl 6-(hydroxymethyl)nicotinate

| Starting Material | Reagent | Solvent | Temperature | Yield |

| Methyl 6-(hydroxymethyl)nicotinate | Manganese dioxide | Dichloromethane | 20°C | 97% researchgate.net |

Reduction-Oxidation Sequences from Pyridinedicarboxylate Esters (e.g., Dimethyl-2,5-pyridinedicarboxylate)

A multi-step approach beginning with pyridinedicarboxylate esters offers another strategic pathway to this compound. This method involves a chemo-selective reduction followed by an oxidation step. Starting from a compound like Dimethyl-2,5-pyridinedicarboxylate, one of the two ester groups must be selectively reduced to a primary alcohol. nih.gov

This selective reduction can be accomplished using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of calcium chloride (CaCl₂). nih.gov The ester group at the C6 position is preferentially reduced to a hydroxymethyl group, yielding Methyl 6-(hydroxymethyl)nicotinate. nih.gov This intermediate is then subjected to an oxidation reaction, as described in section 2.1.1.2, to furnish the final product, this compound. researchgate.netnih.gov This two-step sequence provides a reliable route from dicarboxylate precursors.

Table 3: Two-Step Synthesis from Dimethyl-2,5-pyridinedicarboxylate

| Step | Starting Material | Reagents | Product | Yield |

| 1. Reduction | Dimethyl-2,5-pyridinedicarboxylate | NaBH₄, CaCl₂ | Methyl 6-(hydroxymethyl)nicotinate | 96% nih.gov |

| 2. Oxidation | Methyl 6-(hydroxymethyl)nicotinate | MnO₂ | This compound | 97% researchgate.net |

Development of Novel Synthetic Approaches for this compound

While established routes are effective, ongoing research seeks to develop more efficient, safer, and environmentally benign synthetic methods. These novel approaches often focus on improving chemo-selectivity and utilizing modern catalytic systems.

Chemo-selective Transformations in Targeted Synthesis

The development of novel synthetic methods often aims to overcome the limitations of classical reagents, such as the toxicity associated with selenium dioxide. osti.gov Modern synthetic chemistry has seen a rise in methodologies that offer improved chemo-selectivity and milder reaction conditions. One such area of development is the use of alternative oxidation systems that are both efficient and less hazardous.

A notable example is the microwave-assisted Kornblum-type oxidation. osti.gov This method utilizes iodine (I₂) as a mild oxidant in dimethyl sulfoxide (DMSO), which serves as both the solvent and the oxygen source. osti.gov This approach has been successfully applied to the C-H oxidation of various methyl pyridyl heteroarenes under acid-free and aerobic conditions. osti.gov Such a strategy represents a significant advancement over traditional methods by avoiding toxic heavy-metal reagents and often leading to cleaner reactions with easier workups. The application of these modern, chemo-selective oxidation protocols provides a promising avenue for the targeted synthesis of this compound and its analogs, aligning with the principles of sustainable chemistry. osti.gov

Integration of Green Chemistry Principles in Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. The synthesis of pyridine aldehydes, including this compound, has seen the application of these principles through various strategies.

One approach involves the use of environmentally benign reagents and catalysts. For instance, the oxidation of methyl 6-methylnicotinate to this compound can be achieved using milder and more selective oxidizing agents, minimizing the formation of hazardous byproducts. environmentclearance.nic.ingoogle.comgoogle.comenvironmentclearance.nic.inchemicalbook.com Catalytic methods are particularly favored as they allow for the use of smaller quantities of reagents and can often be conducted under less harsh conditions. google.comgoogle.com The development of heterogeneous catalysts is also a key aspect of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Furthermore, atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Reaction designs that proceed with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Synthesis of Diverse this compound Derivatives and Analogs

The formyl group and the ester functionality of this compound provide reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives and analogs.

Halogenated Formylnicotinate Derivatives

Halogenated derivatives of formylnicotinate are important intermediates for further functionalization, often through cross-coupling reactions. The synthesis of compounds like Methyl 5-bromo-6-ethoxy-2-formylnicotinate, Methyl 5-bromo-6-chloro-2-formylnicotinate, and Ethyl 4-chloro-6-formylnicotinate typically involves the introduction of halogen atoms onto the pyridine ring of a suitable precursor.

The synthesis of Methyl 5-bromo-6-chloro-2-formylnicotinate can be achieved from a di-halogenated nicotinic acid derivative. bldpharm.com For example, starting with 5-bromo-6-chloronicotinic acid, esterification followed by selective formylation at the 2-position would yield the desired product. Alternatively, a pre-existing formylnicotinate can be subjected to halogenation reactions, although controlling the regioselectivity can be challenging.

| Compound | Synthetic Approach |

|---|---|

| Methyl 5-bromo-6-ethoxy-2-formylnicotinate | Starting from a bromo-nicotinate precursor, introduction of the ethoxy group via nucleophilic substitution, followed by formylation. |

| Methyl 5-bromo-6-chloro-2-formylnicotinate | Utilizing a di-halogenated nicotinic acid and performing esterification and formylation. bldpharm.com |

| Ethyl 4-chloro-6-formylnicotinate | Chlorination of a suitable ethyl nicotinate precursor followed by formylation. |

Pyrrolopyrimidine Derivatives Incorporating Formylnicotinate Moieties

Pyrrolopyrimidine scaffolds are prevalent in many biologically active molecules. The formyl group of this compound can be utilized to construct this fused heterocyclic system. A common strategy involves the condensation of the aldehyde with an appropriate amine-substituted pyrrole, followed by cyclization to form the pyrimidine ring. nih.govnih.govresearchgate.netresearcher.lifemdpi.com The specific reagents and reaction conditions can be tailored to introduce various substituents on the resulting pyrrolopyrimidine core. nih.govnih.govresearcher.life

For example, reacting this compound with a 2-amino-3-cyanopyrrole derivative in the presence of a base can lead to the formation of a pyrrolo[2,3-d]pyrimidine. The ester group of the formylnicotinate can also participate in the cyclization or be retained for further modifications.

N-Methylated Derivatives Derived from Norbelladine Scaffolds

Norbelladine and its derivatives are precursors in the biosynthesis of Amaryllidaceae alkaloids and have been investigated for their biological activities. nih.govmdpi.comnih.govresearchgate.netresearchgate.net While direct synthesis of N-methylated derivatives from norbelladine scaffolds using this compound is not prominently described, the general chemistry allows for such possibilities. A potential synthetic route could involve the reductive amination of the formyl group of this compound with a norbelladine-type secondary amine. This would introduce the formylnicotinate moiety onto the nitrogen atom of the norbelladine scaffold. Subsequent transformations could then be performed on this new derivative. The synthesis of N-methylated norbelladine derivatives typically involves a three-step process: formation of an imine, hydrogenation to a secondary amine, and then N-methylation. nih.govnih.gov

Synthesis of Polysubstituted Pyridines and Tetrahydroquinolines Utilizing Related Precursors

The core structure of this compound is a substituted pyridine. The methodologies used for its synthesis and modification are often applicable to the synthesis of other polysubstituted pyridines. organic-chemistry.orgnih.govscirp.org Multi-component reactions are a powerful tool for the one-pot synthesis of highly substituted pyridines. organic-chemistry.orgrsc.org For instance, a Hantzsch-type reaction or variations thereof, could potentially utilize a precursor related to this compound to build the pyridine ring with various substituents.

Tetrahydroquinolines are another important class of N-heterocycles. organic-chemistry.orgnih.govfrontiersin.orgresearchgate.net While not directly synthesized from this compound, the aldehyde functionality is a key feature in some synthetic routes to tetrahydroquinolines. For example, a Skraup-type synthesis or a Doebner-von Miller reaction could be adapted, where an aniline (B41778) derivative reacts with an α,β-unsaturated aldehyde (which could be conceptually derived from this compound) to form the quinoline ring, which is then reduced to the tetrahydroquinoline.

| Target Scaffold | General Synthetic Strategy |

|---|---|

| Polysubstituted Pyridines | Multi-component reactions (e.g., Hantzsch synthesis), cycloaddition/cycloreversion sequences. nih.gov |

| Tetrahydroquinolines | Cascade reactions from 2-aminochalcones, catalytic hydrogenation of quinolines, intramolecular hydroarylation of N-aryl propargylamines. organic-chemistry.orgnih.gov |

Divergent Synthetic Pathways to Substituted Tetrazines from Carboxylic Ester Precursors

Tetrazines are valuable in bioorthogonal chemistry. Divergent synthetic routes have been developed to access monosubstituted and unsymmetrically 3,6-disubstituted tetrazines from carboxylic ester precursors. nih.govchemrxiv.orgresearchgate.netnih.gov A general one-pot method involves the conversion of carboxylic esters into 3-thiomethyltetrazines. nih.govchemrxiv.orgresearchgate.netnih.gov These intermediates are versatile platforms for synthesizing a range of tetrazines through Pd-catalyzed cross-coupling reactions or catalytic thioether reduction to obtain monosubstituted tetrazines. nih.govchemrxiv.orgresearchgate.netresearchgate.net Although not explicitly demonstrated with this compound, this methodology could potentially be applied to its ester functionality, providing a pathway to novel tetrazine derivatives bearing a formylpyridine substituent. The reaction typically involves the condensation of the ester with a suitable hydrazine (B178648) derivative, followed by oxidation. nih.govchemrxiv.org

Reaction Mechanisms and Organic Transformations of Methyl 6 Formylnicotinate

Reductive Amination Reactions and Their Stereochemical Aspects

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl compound and an amine into a new, more substituted amine. masterorganicchemistry.comsigmaaldrich.com In the case of methyl 6-formylnicotinate, the formyl group readily reacts with primary or secondary amines to form an intermediate imine or iminium ion, respectively. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde. organicchemistrytutor.com

The reaction proceeds as follows:

Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This is typically performed under slightly acidic conditions to facilitate the dehydration step. organicchemistrytutor.com

Reduction: A hydride reagent then reduces the C=N double bond of the imine or iminium ion to yield the final amine product. masterorganicchemistry.com

The stereochemical outcome of reductive amination can be a critical consideration, especially in the synthesis of chiral molecules. While this compound itself is not chiral, its reaction with a chiral amine or the use of a chiral reducing agent can lead to the formation of diastereomers or enantiomers. The stereoselectivity of the reduction step is often influenced by the choice of catalyst and reaction conditions. For instance, in related systems, the use of specific transition-metal catalysts in transfer hydrogenation environments has been shown to afford high stereoselectivity, favoring the formation of one stereoisomer over another. google.comnih.gov

| Amine Reactant | Reducing Agent | Product |

|---|---|---|

| Primary Amine (R-NH₂) | NaBH₃CN | Secondary Amine |

| Secondary Amine (R₂NH) | NaBH(OAc)₃ | Tertiary Amine |

| Ammonia (NH₃) | H₂/Catalyst | Primary Amine |

Ester Hydrolysis and Subsequent Functional Group Interconversions

The methyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orgjkchemical.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid and excess water. libretexts.org The reaction is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves heating the ester with a base like sodium hydroxide. savemyexams.com The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. jkchemical.comlibretexts.org

Once the carboxylic acid, 6-formylnicotinic acid, is formed, it opens up a new set of possible transformations. The carboxylic acid can be converted into other functional groups, such as:

Acid chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amides: By reacting the acid chloride with an amine or by direct condensation of the carboxylic acid with an amine using coupling agents.

Alcohols: Through reduction of the carboxylic acid or the ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

These interconversions significantly expand the synthetic utility of the original this compound scaffold.

Condensation Reactions Involving the Formyl Group (e.g., Hydrazone Formation)

The formyl group of this compound is a prime site for condensation reactions. vulcanchem.com A notable example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. researchgate.netnumberanalytics.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The formation of hydrazones is often catalyzed by a small amount of acid. researchgate.net

Hydrazones are important intermediates in their own right and can be used in further synthetic steps. For example, they are precursors in the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methyl group. They also feature in the synthesis of various heterocyclic compounds. The formation of hydrazones from this compound introduces a new C=N-N linkage, which can be a key structural motif in pharmacologically active molecules. researchgate.net

Participation in Multi-component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. frontiersin.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. frontiersin.orge-bookshelf.de

This compound, with its electrophilic aldehyde, is an excellent candidate for participation in MCRs. For instance, it can act as the carbonyl component in reactions like the Ugi or Passerini reactions, which are used to assemble complex peptide-like structures or α-acyloxy carboxamides, respectively. e-bookshelf.de The ability to construct intricate molecular architectures in a single step makes MCRs a powerful tool in drug discovery and materials science, and the reactivity of this compound allows it to be a key building block in these convergent synthetic approaches. nih.gov

Role as a Key Intermediate in Sequential Organic Synthesis

Due to the reactivity of its two distinct functional groups, this compound serves as a crucial intermediate in multi-step or sequential organic syntheses. msu.eduresearchgate.net A synthetic strategy can involve the selective reaction of one functional group while leaving the other intact for a subsequent transformation.

Catalytic Applications and Ligand Design Incorporating Methyl 6 Formylnicotinate

Methyl 6-formylnicotinate as a Precursor for Ligands in Metal Complexes

The distinct functional groups on the this compound scaffold enable its use in constructing polydentate ligands. The pyridine (B92270) nitrogen and the aldehyde oxygen can act as coordination sites, while the aldehyde group itself is a prime target for derivatization, such as through condensation reactions to form Schiff bases or reductive amination to introduce new donor arms. scirp.orgnih.govresearchgate.net This versatility allows for the synthesis of ligands with tailored electronic and steric properties, capable of stabilizing various metal ions. nih.govmdpi.com

A significant application of this compound is in the synthesis of ligands for the fac-[MI(CO)3]+ core, where M is typically Rhenium (Re) or its radioactive isotope Technetium-99m (99mTc). acs.orgnih.gov These metal cores are crucial in the development of radiopharmaceuticals. mdpi.comiaea.org To enhance the biological performance of these metal-based agents, ligands are often designed to be both hydrophilic and "clickable." Hydrophilicity helps to improve pharmacokinetics by reducing non-specific uptake in tissues like the liver, while a "clickable" functional group (like an alkyne or azide) allows for easy and efficient attachment to biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov

A key synthetic strategy involves the use of this compound in a reductive amination reaction. For instance, a novel dipicolylamine (DPA) ligand functionalized with carboxylate groups was synthesized by reacting this compound with propargylamine (B41283) in the presence of sodium triacetoxyborohydride (B8407120). acs.org This step is followed by the basic hydrolysis of the methyl ester groups to yield carboxylic acids. acs.org This process introduces both a clickable terminal alkyne and hydrophilic carboxylate groups onto the ligand scaffold. acs.orgnih.gov The resulting ligand is then ready for complexation with the fac-[MI(CO)3]+ core and subsequent conjugation to a targeting biomolecule. nih.gov

Table 1: Synthesis of a Clickable, Hydrophilic DPA Ligand

| Step | Reactants | Reagent/Condition | Product Functionality | Reference |

|---|---|---|---|---|

| 1. Reductive Amination | This compound, Propargylamine | Sodium triacetoxyborohydride | Introduces a terminal alkyne for "click" chemistry. | acs.org |

The ligands derived from this compound are pivotal in the development of radiopharmaceuticals for molecular imaging, particularly for Single Photon Emission Computed Tomography (SPECT) using 99mTc. nih.govmdpi.com The goal is to create a probe that can be labeled with a radionuclide and can selectively target specific biological markers, such as overexpressed receptors on cancer cells. nih.govperceptive.com

The carboxylate-functionalized DPA ligand synthesized from this compound is designed specifically to improve the properties of such imaging probes. nih.gov When complexed with the fac-[99mTc(CO)3]+ core, the resulting radiometal complex exhibits enhanced hydrophilicity compared to analogous ligands without the carboxylate groups. acs.orgnih.gov This increased water solubility is crucial for reducing hepatobiliary retention (accumulation in the liver and bile ducts), a common problem that can lead to poor image quality and unnecessary radiation dose to healthy organs. acs.org

These "clickable" ligands can be attached to targeting vectors, such as peptides, before or after radiolabeling. For example, a DPA-alkyne ligand was successfully "clicked" onto an azide-functionalized α-melanocyte stimulating hormone (α-MSH) peptide analog, which targets the melanocortin 1 receptor (MC1R) found on melanoma cells. nih.gov The resulting 99mTc-labeled peptide demonstrated high stability and specific binding to its target, highlighting the utility of this compound as a precursor in creating sophisticated and effective radiopharmaceutical imaging agents. acs.orgnih.gov

Exploration of its Derivatives in Heterogeneous and Homogeneous Catalysis

The derivatives of this compound, particularly Schiff bases formed via condensation of its aldehyde group, are explored for their potential in both homogeneous and heterogeneous catalysis. scirp.orgrsc.org Schiff base complexes, where the ligand coordinates to a metal center through nitrogen and oxygen atoms, are known to be effective catalysts for a variety of organic transformations. nih.govresearchgate.net

In homogeneous catalysis , metal complexes of ligands derived from this compound can catalyze reactions in the same phase as the reactants. The pyridine ring and other functional groups can be modified to fine-tune the electronic and steric environment around the metal center, influencing the catalyst's activity and selectivity. rsc.org

In heterogeneous catalysis , these complexes can be immobilized on solid supports like polymers or silica. mdpi.comnih.gov This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling, which is a key principle of green chemistry. researchgate.netresearchgate.net The functional groups inherent in the this compound structure provide convenient handles for grafting the catalyst onto a solid support.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Catalyst Structure | Potential Advantages | Relevant Fields | Reference |

|---|---|---|---|---|

| Homogeneous | Soluble metal complexes of Schiff base derivatives. | High selectivity, mild reaction conditions. | Fine chemical synthesis, hydrogenation. | rsc.org |

Design of Novel Materials with Potential Catalytic Properties

This compound is a valuable building block for the rational design of novel materials with catalytic potential. researchgate.net The ability to form stable complexes with a variety of transition metals is a key feature. mdpi.com These metal-organic frameworks (MOFs) or hybrid materials can be designed to have specific structural and electronic properties that facilitate catalytic activity. mdpi.comresearchgate.net

For instance, the pyridine nitrogen and the donor atoms of the derivatized aldehyde group can create a well-defined coordination pocket for a metal ion. This structure can mimic the active sites of metalloenzymes, leading to materials with high catalytic specificity. researchgate.net Furthermore, by incorporating these building blocks into larger polymeric or composite structures, materials can be created that possess porous channels, high surface areas, and enhanced stability, all of which are desirable characteristics for heterogeneous catalysts. mdpi.com The development of such materials is at the forefront of sustainable chemistry, aiming to create efficient, selective, and recyclable catalysts for a wide range of chemical transformations. researchgate.netresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Precursor/Building Block |

| Propargylamine | Reactant |

| Sodium triacetoxyborohydride | Reducing Agent |

| Dipicolylamine (DPA) | Ligand Type |

| Rhenium (Re) | Metal |

| Technetium-99m (99mTc) | Radioisotope/Metal |

| α-melanocyte stimulating hormone (α-MSH) | Peptide/Targeting Vector |

Computational and Theoretical Investigations of Methyl 6 Formylnicotinate

Molecular Modeling and Electronic Structure Calculations

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular and electronic properties of methyl 6-formylnicotinate. scirp.orgornl.gov These first-principles calculations provide insights into the molecule's optimized ground state structure and electronic distribution without reliance on experimental parameters. ornl.gov

Molecular modeling of this compound involves the construction of its three-dimensional structure to analyze its features. The structure integrates a methyl ester at the 3-position and a formyl group at the 6-position of the pyridine (B92270) ring. vulcanchem.com The electron-deficient nature of the pyridine ring is a key characteristic influencing its reactivity. vulcanchem.com

Prediction of Reactivity and Mechanistic Pathways through Theoretical Calculations

Theoretical calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The formyl group at the 2-position enables the molecule to participate in condensation and nucleophilic addition reactions. vulcanchem.com The electron-deficient character of the pyridine ring facilitates electrophilic substitution. vulcanchem.com

Density Functional Theory (DFT) is a powerful tool for these predictions. scirp.org By analyzing Frontier Molecular Orbitals (HOMO and LUMO) and Fukui functions, the reactivity of different sites within the molecule can be assessed. scirp.org The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. ajchem-a.com For example, theoretical studies on similar compounds have shown that ketone forms are less reactive than their enol counterparts. scirp.org

Computational modeling, often using software like Gaussian, can map transition states and activation energies for proposed reaction pathways. This allows for the theoretical validation of a reaction's feasibility and provides a deeper understanding of its mechanism. For instance, in the synthesis of related compounds, DFT calculations have been used to map transition states and activation energies. The insights gained from these theoretical predictions can guide the design of synthetic routes and the development of new reactions.

Analysis of Molecular Descriptors for Structure-Property Relationships (e.g., Topological Polar Surface Area, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that characterize specific properties of a molecule and are crucial for understanding its behavior. For this compound, key descriptors include Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govcompudrug.com It is calculated based on the sum of surfaces of polar atoms. nih.gov For the related compound, methyl 2-chloro-6-formylnicotinate, the TPSA is reported as 56.26 Ų. chemscene.com TPSA is a valuable tool in medicinal chemistry for virtual screening and predicting ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

LogP is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. rsc.org A LogP of approximately 1.02 has been reported for this compound. chemsrc.com For a similar compound, methyl 2-chloro-6-formylnicotinate, the LogP is 1.3341. chemscene.com

These molecular descriptors provide a quantitative basis for establishing structure-property relationships, aiding in the prediction of a compound's behavior and its potential as a therapeutic agent or a building block in organic synthesis.

Interactive Data Table of Molecular Descriptors for Nicotinate (B505614) Derivatives

| Compound Name | CAS Number | Molecular Formula | TPSA (Ų) | LogP | Rotatable Bonds |

| This compound | 10165-86-3 | C₈H₇NO₃ | N/A | 1.02 chemsrc.com | N/A |

| Methyl 2-chloro-6-formylnicotinate | 1263286-09-4 | C₈H₆ClNO₃ | 56.26 chemscene.com | 1.3341 chemscene.com | 2 chemscene.com |

| Methyl 6-(hydroxymethyl)nicotinate | 56026-36-9 | C₈H₉NO₃ | N/A | N/A | 2 chemchart.com |

| Methyl 6-hydroxynicotinate | 66171-50-4 | C₇H₇NO₃ | N/A | N/A | 1 chemchart.com |

| N/A: Data not available in the provided search results. |

Conformational Analysis and Stereochemical Implications

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is crucial for understanding the stability and reactivity of this compound. The study of energetics between different rotamers helps in predicting the most stable isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com

The presence of rotatable bonds in this compound allows it to adopt various conformations. The relative energies of these conformers determine their population at a given temperature. Theoretical methods, such as molecular mechanics and Langevin dynamics simulations, can be employed to explore the conformational space and identify low-energy conformers. nih.gov For example, in a study of a different molecule, a grid search was used to identify low-energy regions by minimizing energy at each point over the major degrees of freedom. nih.gov

The stereochemistry of a molecule can have significant implications for its biological activity. While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products. Theoretical calculations can be used to predict the stereochemical outcome of such reactions. For instance, studies on enzymatic methyl transfer reactions have used chiral methyl analysis to determine the stereochemical course of the reaction, revealing whether it proceeds with retention or inversion of configuration. nih.gov This level of detailed analysis, combining experimental and theoretical approaches, is essential for understanding the intricate mechanisms of chemical and biological transformations.

Advanced Analytical Methodologies in Research on Methyl 6 Formylnicotinate

Spectroscopic Characterization Techniques in Structural Elucidation

The unambiguous determination of the chemical structure of methyl 6-formylnicotinate is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide detailed insights into the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine (B92270) ring, the single proton of the aldehyde (formyl) group, and the three protons of the methyl ester group. The chemical shifts (δ) and coupling constants (J) are unique identifiers of the compound's structure.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, carbonyl, methyl). This technique is essential for confirming the presence of all eight carbon atoms and distinguishing the compound from its isomers.

While specific, experimentally verified spectra for this compound are not widely published in primary literature, the expected chemical shifts can be predicted based on the analysis of closely related structures.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CHO (Formyl H) | ~10.1 | Singlet (s) |

| H-2 (Pyridine) | ~9.2 | Doublet (d) | |

| H-4 (Pyridine) | ~8.5 | Doublet of Doublets (dd) | |

| H-5 (Pyridine) | ~8.0 | Doublet (d) | |

| -OCH₃ (Methyl Ester) | ~4.0 | Singlet (s) | |

| ¹³C NMR | C=O (Formyl) | ~192 | - |

| C=O (Ester) | ~164 | - | |

| C-6 (Pyridine) | ~155 | - | |

| C-2 (Pyridine) | ~152 | - | |

| C-3 (Pyridine) | ~139 | - | |

| C-4 (Pyridine) | ~128 | - | |

| C-5 (Pyridine) | ~121 | - | |

| -OCH₃ (Methyl Ester) | ~53 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₈H₇NO₃), the calculated monoisotopic mass is 165.0426 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with high precision (typically within 5 ppm). researchgate.net The measured value should agree with the calculated value to at least the third or fourth decimal place. researchgate.net This confirms the elemental composition and rules out other potential formulas. Low-resolution mass spectrometry has identified the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 166.2, which is consistent with the compound's molecular weight of 165.15 g/mol . chemicalbook.comsigmaaldrich.com

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Typical Found Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₈H₇NO₃ | [M+H]⁺ | 166.0504 | 166.0501 | < 5 |

| C₈H₇NO₃ | [M+Na]⁺ | 188.0324 | 188.0321 | < 5 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is indispensable for both the purification of this compound after its synthesis and the assessment of its purity.

Column Chromatography Following synthesis, crude reaction mixtures are typically purified using silica gel column chromatography. A common mobile phase for this separation is a mixture of petroleum ether and ethyl acetate, for example, in a 5:1 ratio. chemicalbook.com This technique separates the desired product from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the silica stationary phase.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and quantitative method for assessing the purity of a final product. For nicotinate (B505614) derivatives, reversed-phase HPLC is commonly employed. This would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (like sulfuric or formic acid) to ensure sharp peak shapes. Detection is usually performed with a UV-diode array detector (DAD) at a wavelength around 250-263 nm. This method can effectively separate this compound from potential impurities, such as the corresponding carboxylic acid (6-formylnicotinic acid) that could arise from hydrolysis.

Gas Chromatography (GC) Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. The analysis would involve injecting a solution of the compound into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, providing high sensitivity and, in the case of MS, structural information for any detected impurities.

Development of Specialized Analytical Methods for Investigating Reaction Progress and Product Analysis

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and determining the endpoint.

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and cost-effective method used extensively to monitor the synthesis of nicotinate derivatives. A small aliquot of the reaction mixture is spotted onto a silica gel plate, which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, chemists can visually track the consumption of reactants and the formation of the product over time. This allows for the determination of the reaction's completion.

Reaction Monitoring by HPLC and LC-MS For more quantitative and precise monitoring, HPLC can be employed. By taking samples from the reaction at different time intervals and analyzing them by HPLC, a kinetic profile of the reaction can be generated. This provides valuable data on reaction rates and the formation of any intermediates or byproducts. Coupling the liquid chromatograph to a mass spectrometer (LC-MS) is even more powerful, as it provides real-time mass information for each peak separated by the HPLC, aiding in the identification of unknown species in the reaction mixture. For example, in the synthesis of this compound from methyl 6-(hydroxymethyl)nicotinate, LC-MS could be used to monitor the disappearance of the starting material and the appearance of the product peak with an [M+H]⁺ ion at m/z 166.2. chemicalbook.com

Methyl 6 Formylnicotinate As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Biologically Active Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in medicinal chemistry, forming the core structure of a vast number of therapeutic agents. nih.govwikipedia.org Pyridine-based ring systems are among the most prevalent heterocyclic motifs in FDA-approved drugs and natural products. nih.gov Methyl 6-formylnicotinate, as a substituted pyridine (B92270) derivative, serves as an essential precursor for the synthesis of various biologically active heterocyclic scaffolds.

A significant application of this compound is in the preparation of biheteroaryl dicarboxylates. These structures, which consist of two linked heteroaryl rings, are of great interest in drug discovery. For instance, this compound is a key intermediate in the synthesis of various five- and six-membered heteroaryl ring systems that have been explored for their therapeutic potential. scispace.com The reactivity of the formyl group allows for condensation and cyclization reactions, enabling the construction of fused and linked heterocyclic systems. The Dimroth Rearrangement, a known method for creating diverse heterocyclic structures, represents one of the many synthetic pathways where aldehyde-bearing heterocycles like this compound can be employed to generate novel molecular frameworks. rsc.org

Intermediacy in the Preparation of Enzyme Inhibitors and Modulators (e.g., Collagen Prolyl 4-Hydroxylase Inhibitors)

Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing a crucial role in regulating biological pathways and serving as therapeutic agents. nih.gov this compound has been explicitly identified as a crucial synthetic intermediate in the development of inhibitors for a specific class of enzymes known as collagen prolyl 4-hydroxylases (CP4Hs). scispace.comnrochemistry.com

CP4Hs are enzymes critical for the stability of collagen, the most abundant protein in the extracellular matrix. ucl.ac.ukwikipedia.org They catalyze the hydroxylation of proline residues, a post-translational modification essential for the formation of stable collagen triple helices. ucl.ac.ukwikipedia.org The overactivity of CP4Hs can lead to excessive collagen deposition, a hallmark of fibrotic diseases. wikipedia.org Consequently, inhibitors of CP4H are valuable as potential therapeutics for conditions like liver cirrhosis and severe scarring. ucl.ac.ukwikipedia.org

This compound is prepared from dimethyl-2,5-pyridinedicarboxylate and serves as a direct precursor to biheteroaryl dicarboxylates, which have been shown to be potent modulators and inhibitors of human CP4H. scispace.comnrochemistry.com The formyl group is strategically utilized to build the second heteroaryl ring, leading to a class of compounds with improved properties over earlier inhibitors. scispace.com

| Target Enzyme | Inhibitor Class | Role of this compound | Therapeutic Area |

|---|---|---|---|

| Collagen Prolyl 4-Hydroxylase (CP4H) | Biheteroaryl Dicarboxylates | Key synthetic intermediate for constructing the biheteroaryl scaffold. scispace.comnrochemistry.com | Fibrotic Diseases |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Various Heterocyclic Structures | Used as a starting material in the synthesis of potential SSAO inhibitors. numberanalytics.com | Inflammation, Diabetes |

Contribution to the Construction of Complex Natural Product Analogs

Natural products provide a rich source of inspiration for drug discovery, and the synthesis of their analogs is a key strategy for developing new therapeutic agents with improved properties. scispace.com While direct, documented examples of this compound being used in the total synthesis of a complex natural product analog are not prominent in the surveyed literature, its chemical reactivity makes it a highly plausible and valuable building block for such endeavors.

The aldehyde functionality of this compound is particularly suited for classic C-C bond-forming reactions that are foundational to the synthesis of many natural product scaffolds. A prime example is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline core found in a vast family of isoquinoline (B145761) alkaloids. scispace.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by acid-catalyzed ring closure. scispace.com The formyl group of this compound can readily participate as the aldehyde component in this reaction, providing a direct route to highly substituted isoquinoline and β-carboline structures, which are the backbones of numerous biologically active natural products. nih.govscispace.com This potential application highlights its utility in generating analogs of natural alkaloids that would be difficult to access otherwise.

Utility in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or in vivo context. These tools are indispensable for target validation in drug discovery. This compound serves as an excellent starting point for the synthesis of such probes, particularly for studying enzyme function. nrochemistry.com

A well-designed chemical probe typically contains a reactive group (or "warhead") to bind the target and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and analysis. The bifunctional nature of this compound is ideal for this purpose.

The formyl group is a versatile chemical handle. It can be directly used in reactions to form a covalent bond with the target protein or can be readily converted into other reactive functionalities that serve as the probe's warhead.

The methyl ester group can be hydrolyzed to a carboxylic acid. This acid can then be coupled to a variety of reporter tags or linker units using standard amide bond-forming chemistry.

This dual functionality has been leveraged in its use as a synthetic intermediate for creating chemical genetic probes to study the function of CP4H. nrochemistry.com By modifying the core structure derived from this compound, researchers can develop potent and selective probes to investigate the roles of specific enzymes in complex biological systems.

Biological and Biochemical Research Applications of Methyl 6 Formylnicotinate Derivatives in Vitro Mechanistic Studies

Investigation of Enzyme Modulation and Inhibition Mechanisms

The structural scaffold provided by methyl 6-formylnicotinate is central to the design of potent and selective enzyme modulators. These derivatives have been particularly significant in the study of enzymes involved in collagen biosynthesis and neurotransmitter regulation.

Collagen prolyl 4-hydroxylases (CP4Hs) are enzymes critical for the stability of collagen, the most abundant protein in animals. nih.gov These enzymes, which are dependent on Fe(II) and α-ketoglutarate, catalyze the conversion of proline residues to 4-hydroxyproline, a modification essential for the structural integrity of the collagen triple helix. nih.govgoogle.com The overproduction of collagen is linked to conditions like fibrosis and cancer metastasis, making CP4Hs a significant therapeutic target. nih.govgoogle.com

Historically, compounds like dicarboxylates of 2,2'-bipyridine (B1663995) have been recognized as some of the most potent inhibitors of CP4H. nih.gov However, their utility is often hampered by a high affinity for free iron, leading to poor selectivity and off-target effects. nih.gov To address these limitations, research has focused on redesigning this scaffold. A successful strategy involves creating biheteroaryl compounds where one of the pyridyl rings is replaced with another heteroaryl group, such as a thiazole. nih.gov

This research has led to the development of compounds like 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid (pythiDC), a derivative conceptually related to the pyridine (B92270) dicarboxylic acid structure from which this compound is derived. This class of inhibitors has demonstrated retained potency against CP4H while showing enhanced selectivity and reduced affinity for iron. nih.govmit.edu For instance, pythiDC was found to be a potent CP4H inhibitor with a reported Ki value of 0.39 μM, alongside a negligible affinity for iron. mit.edu A diester prodrug of this compound proved to be bioavailable to human cells, where it effectively inhibited collagen biosynthesis without causing general toxicity or disrupting iron homeostasis. nih.gov These findings establish such derivatives as potent and selective probes for investigating CP4H function and as potential leads for developing new antifibrotic and antimetastatic agents. nih.gov

Table 1: In Vitro Inhibition of Human Collagen Prolyl 4-Hydroxylase (CP4H) by a Related Derivative

| Compound | Target Enzyme | Inhibition Constant (K |

Key Finding |

|---|---|---|---|

| 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid (pythiDC) | CP4H | 0.39 μM mit.edu | Retained potency with negligible iron affinity, improving selectivity. mit.edu |

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. semanticscholar.orgnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. semanticscholar.orgnih.gov Researchers have designed and synthesized a wide array of chemical structures to act as inhibitors, including indole (B1671886) derivatives, succinimides, coumarins, and various heterocyclic hybrids. semanticscholar.orgmdpi.commdpi.comfrontiersin.org While extensive in vitro studies have been conducted to determine the IC50 values and structure-activity relationships for these diverse compound classes against AChE and BChE, semanticscholar.orgfrontiersin.orgmdpi.com a specific evaluation of this compound derivatives for this purpose is not detailed in the reviewed literature.

Receptor Binding and Specificity Analyses in In Vitro Systems (e.g., Melanocortin 1 Receptor via IC50analyses)

Derivatives of this compound have been used to create sophisticated tools for studying receptor interactions. The melanocortin 1 receptor (MC1R), a G protein-coupled receptor found primarily on melanocytes and melanoma cells, is a key regulator of skin pigmentation. acs.orgnih.gov

In one application, this compound was a starting material in the synthesis of a novel hydrophilic chelate, 6,6'-((Prop-2-yn-1-ylazanediyl)bis(methylene))dinicotinic acid. acs.org This chelate was then attached to an α-MSH peptide sequence, a natural ligand for MC1R, to create peptide conjugates. acs.org The binding affinity of these new peptide derivatives for the MC1R was assessed through competitive binding assays using B16F10 melanoma cells. acs.org These in vitro assays yielded IC50 values in the low nanomolar range, confirming that the modifications did not eliminate the high affinity for the MC1R. acs.org

Table 2: In Vitro MC1R Competitive Binding Affinity of α-MSH Peptide Derivatives

| Peptide Derivative | Cell Line | Assay Type | IC |

|---|---|---|---|

| Peptide 5 (Unmodified) | B16F10 Melanoma | Competitive Binding | 1.8 ± 0.9 |

| Peptide 6 (Chelate-conjugated) | B16F10 Melanoma | Competitive Binding | 4.6 ± 1.2 |

| Peptide 9' (Re-complexed) | B16F10 Melanoma | Competitive Binding | 1.9 ± 0.6 |

| Peptide 10' (Tc-complexed) | B16F10 Melanoma | Competitive Binding | 3.5 ± 0.7 |

Data sourced from Bioconjugate Chemistry. acs.org

Cellular Uptake and Distribution Mechanisms in In Vitro Cell Models (e.g., B16F10 melanoma cells)

Understanding how a compound enters and distributes within a cell is fundamental to mechanistic studies. The B16F10 murine melanoma cell line is a standard in vitro model for such investigations, particularly for agents targeting melanoma. acs.orgresearchgate.net

The radiolabeled peptide conjugate 7a , which incorporates the chelate synthesized from this compound, was studied for its cellular uptake in B16F10 melanoma cells. acs.org The in vitro experiment, conducted at 37 °C, showed that the uptake of the compound reached a modest value of 2.3 ± 0.08% of the total applied activity after 2 hours. acs.org To confirm that this uptake was specific to the MC1R, a co-incubation experiment was performed with a non-labeled α-MSH analog. The presence of the competitor significantly reduced the uptake of the radiolabeled derivative, indicating that its entry into the cells is a receptor-mediated process. acs.org Confocal microscopy of other substances in B16F10 cells has shown that particles are often localized primarily in cytoplasmic areas. researchgate.net

Assessment of Compound Stability in Biological Milieus (e.g., Serum Stability Assays)

For a compound to be a useful biological probe, it must possess adequate stability in experimental conditions that mimic a physiological environment. In vitro serum stability assays are a standard method for this assessment.

The stability of peptide derivatives 9a' and 10a' , which contain the chelate derived from this compound, was evaluated. acs.org These compounds demonstrated high stability, with over 90% remaining intact after 6 hours of incubation at 37 °C in serum. acs.org This level of stability indicated their suitability for further biological analysis. acs.org In addition to serum, their stability was tested in the presence of high concentrations of the amino acids histidine or cysteine to challenge the metal chelation. acs.org One derivative, 10a' , exhibited greater than 99% stability under these conditions for up to 18 hours, while 9a' showed slightly lower, but still robust, stability. acs.org

Design and Application of Derivatives as Biochemical Probes and Tools in Mechanistic Studies

The chemical versatility of this compound makes it an important precursor for the synthesis of specialized biochemical probes and tools. acs.orgraineslab.comresearchgate.net These tools are designed to investigate biological mechanisms with high precision.

Applications of its derivatives include:

Selective Enzyme Inhibitor Probes: As detailed in section 8.1.1, biheteroaryl dicarboxylate derivatives have been engineered to be highly potent and selective inhibitors of CP4H. nih.gov Their ability to inhibit the enzyme without significantly chelating free iron makes them superior tools for studying the specific role of CP4H in cellular processes related to collagen synthesis, fibrosis, and cancer. nih.govmit.edu

Scaffolds for Radiolabeled Receptor Ligands: The synthesis of chelating agents from this compound allows for the stable incorporation of radionuclides like Technetium-99m into targeting molecules such as peptides. acs.org These radiolabeled conjugates are invaluable tools for in vitro mechanistic studies, including quantitative receptor binding assays and cellular uptake experiments, as demonstrated with the MC1R. acs.org

Fluorescent Probes: In other synthetic schemes, this compound serves as a key intermediate in the creation of annelated quinolizinium (B1208727) derivatives. researchgate.net These resulting structures have been investigated for their properties as fluorescent probes, which are essential tools for imaging and tracking biological processes in vitro. researchgate.net

Future Research Directions and Emerging Trends for Methyl 6 Formylnicotinate

Expanding Synthetic Scope and Efficiency through Innovative Methodologies

The future of synthetic chemistry for methyl 6-formylnicotinate and its derivatives lies in the development of more efficient, sustainable, and diverse synthetic routes. While classical methods for the synthesis of nicotinic acid derivatives are well-established, emerging trends point towards the adoption of greener and more innovative technologies.

One current method for the synthesis of this compound involves the oxidation of methyl 6-hydroxymethylnicotinate using manganese dioxide. chemicalbook.com Future research could focus on replacing such stoichiometric oxidants with catalytic aerobic oxidation methods, which are more environmentally benign. Furthermore, the development of continuous-flow microreactor technologies, which have been successfully applied to the synthesis of other nicotinamide (B372718) derivatives, could offer significant advantages in terms of reaction time, yield, and safety. nih.gov

The exploration of novel starting materials and synthetic pathways is another promising direction. For instance, techniques involving the direct functionalization of the pyridine (B92270) ring are gaining traction. Additionally, biocatalysis, using enzymes like lipases for amidation reactions of related methyl nicotinate (B505614) compounds, presents a green and highly selective alternative to traditional chemical methods. nih.gov The application of such enzymatic processes to this compound could open up new avenues for the synthesis of a wide range of derivatives under mild conditions.

| Current Synthetic Method | Future Innovative Methodologies | Potential Advantages |

| Oxidation of methyl 6-hydroxymethylnicotinate with MnO2 chemicalbook.com | Catalytic aerobic oxidation | Reduced waste, improved atom economy |

| Batch synthesis | Continuous-flow microreactor synthesis nih.gov | Shorter reaction times, increased yield, enhanced safety |

| Traditional condensation reactions | Biocatalytic transformations (e.g., using lipases) nih.gov | High selectivity, mild reaction conditions, environmentally friendly |

| Step-wise functionalization | Direct C-H activation of the pyridine ring | Increased efficiency, reduced number of synthetic steps |

Exploration of Novel Catalytic Applications and Material Science Potentials

The unique electronic and structural features of this compound make it an intriguing candidate for applications in catalysis and material science. The formyl group can act as a coordination site for metal ions, suggesting its potential use in the development of novel catalysts. By analogy with other pyridine derivatives, such as methyl 6-bromonicotinate which is used in cross-coupling reactions, this compound could be a precursor to ligands for various catalytic transformations. guidechem.com

In the realm of material science, the reactivity of the formyl and ester groups offers opportunities for the creation of new functional polymers and the modification of material surfaces. guidechem.com For instance, the aldehyde can participate in condensation reactions to form Schiff bases, which are known to form stable complexes with various metals. This could lead to the development of new sensors, responsive materials, or materials with tailored electronic and optical properties. The incorporation of the this compound moiety into polymer backbones could also impart specific functionalities, such as improved thermal stability or altered solubility.

| Potential Application Area | Key Functional Group | Prospective Use |

| Homogeneous Catalysis | Formyl group, Pyridine nitrogen | Precursor to ligands for metal-catalyzed reactions (e.g., cross-coupling, hydrogenation) guidechem.com |

| Material Science - Functional Polymers | Formyl and Ester groups | Monomer for the synthesis of polymers with tailored properties (e.g., thermal stability, conductivity) guidechem.com |

| Material Science - Surface Modification | Formyl group | Covalent attachment to surfaces to alter properties like hydrophilicity or to immobilize catalysts guidechem.com |

| Sensors | Formyl group | Development of chemosensors through the formation of Schiff base-metal complexes |

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational modeling can provide valuable insights into its structure-activity relationships (SAR) and structure-property relationships (SPR).

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net Such studies can help in understanding the influence of substituents on the pyridine ring on the reactivity of the formyl and ester groups. This knowledge is crucial for designing new synthetic transformations and for predicting the behavior of the molecule in different chemical environments.

In the context of drug discovery, computational methods can be used to predict the biological activity of derivatives of this compound. Studies on other pyridine derivatives have shown that the presence of a carbonyl group (-C=O) can enhance antiproliferative activity against cancer cell lines. nih.govnih.gov Molecular docking simulations can be used to predict the binding affinity of these compounds to specific biological targets, such as enzymes or receptors. researchgate.net This in silico screening can help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) researchgate.net | Calculation of electronic properties, reaction mechanisms | Understanding of reactivity, prediction of spectroscopic data |

| Molecular Docking researchgate.net | Prediction of binding modes and affinities to biological targets | Identification of potential therapeutic targets, prioritization of derivatives for synthesis |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Predictive models for the biological activity of new derivatives |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes | Insights into conformational changes and binding stability |

Discovery of Undiscovered Biological Research Applications and Mechanistic Insights

The pyridine nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net While the specific biological profile of this compound is not yet extensively studied, its structural features suggest several promising avenues for future research.

The presence of the formyl group, a known reactive moiety, could be key to its biological activity. Aldehydes can react with biological nucleophiles, such as amino and thiol groups in proteins and nucleic acids, potentially leading to the modulation of their function. This reactivity could be harnessed for the development of novel therapeutic agents. For instance, the antiproliferative activity observed in other pyridine derivatives containing a carbonyl group suggests that this compound and its derivatives could be investigated as potential anticancer agents. nih.govnih.gov

Future research should focus on systematic screening of this compound and its derivatives against a panel of biological targets to uncover new therapeutic applications. Mechanistic studies will be crucial to understand how these compounds exert their biological effects at a molecular level. This could involve identifying their cellular targets, elucidating their metabolic pathways, and understanding how their chemical structure relates to their biological function. Such insights will be invaluable for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for Methyl 6-formylnicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via oxidation or functionalization of nicotinic acid derivatives. Key steps include:

- Oxidation of 6-hydroxymethylnicotinate : Using oxidizing agents like MnO₂ or Dess-Martin periodinane under anhydrous conditions .

- Protection-deprotection strategies : For example, introducing a formyl group via Vilsmeier-Haack reaction on a protected pyridine intermediate.

- Optimization parameters : Temperature (50–80°C), solvent polarity (DMF or THF), and catalyst loadings (e.g., Pd/C for hydrogenation steps). Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR (δ 8.5–9.5 ppm for aldehyde protons) .

Q. How should this compound be characterized to ensure structural fidelity?

A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., aldehyde proton at ~9.3 ppm, ester carbonyl at ~165 ppm).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%).

- Mass spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 180.1). Documentation : Include raw spectral data in supplementary materials, adhering to journal guidelines for reproducibility .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Insoluble in water or hexane .

- Stability : Degrades under prolonged exposure to light or moisture. Store at 2–8°C in amber vials with desiccants. Monitor for aldehyde oxidation to carboxylic acid via IR (loss of ~1720 cm⁻¹ peak) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity (e.g., aldehyde vs. ester reactivity).

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for imine formation) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Discrepancies often arise from:

- Catalyst variability : Compare Pd(OAc)₂ vs. PdCl₂ in Suzuki-Miyaura couplings.

- Solvent effects : Polar solvents (DMF) may stabilize intermediates differently than toluene. Methodology :

Q. How can researchers design robust assays to evaluate the biological activity of this compound derivatives?

- In vitro assays : Measure IC₅₀ in enzyme inhibition studies (e.g., kinase assays) with triplicate runs.

- Control groups : Include parent nicotinate and vehicle controls to isolate aldehyde-specific effects.

- Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine). Reporting : Adhere to COSMOS-E guidelines for meta-analysis of dose-response relationships .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Detailed SOPs : Specify inert atmosphere requirements (N₂/Ar), exact stoichiometry, and quenching procedures.

- Batch documentation : Record lot numbers of reagents and catalysts to trace variability.

- Independent validation : Collaborate with a second lab to replicate key steps .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

- Error analysis : Quantify approximations in DFT models (e.g., basis set limitations).

- Experimental calibration : Use benchmark reactions (e.g., Grignard additions) to validate computational parameters.

- Iterative refinement : Adjust solvation models or entropy corrections in simulations .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.